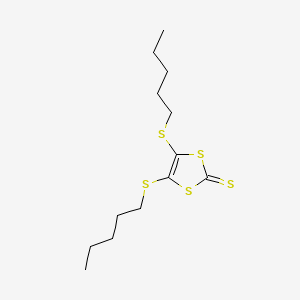

1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

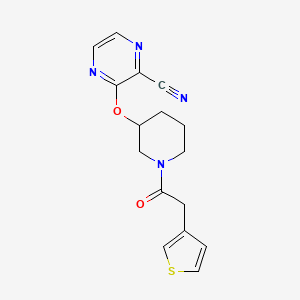

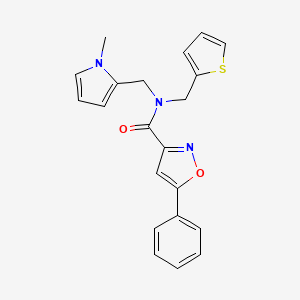

“1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-” is an organosulfur compound . It is a derivative of 1,3-dithiole-2-thione, a class of compounds that have received extensive attention due to their intriguing chemical and physical properties .

Synthesis Analysis

The synthesis of 1,3-dithiole-2-thione derivatives has been studied extensively. For example, the reduction of carbon disulfide with sodium affords sodium 1,3-dithiole-2-thione-4,5-dithiolate together with sodium trithiocarbonate . More specific synthesis methods for “1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-” are not available in the retrieved papers.Applications De Recherche Scientifique

Photovoltaic Applications

The compound has been studied for its potential use in dye-sensitized solar cells (DSSCs) . It acts as a sensitizer that can harvest light photons and inject excited electrons into a photoanode, typically a metal oxide, which is crucial for the performance of DSSCs . The nickel complex with dithiole-dithiolate ligands, in particular, has shown promise due to its ability to absorb light and its interaction with the semiconductor surface.

Pharmacological Activity

1,3-Dithiole-2-thione derivatives exhibit significant pharmacological activities. They have been associated with antitumor, antioxidant, chemotherapeutic, antithrombotic, and radioprotective properties . These compounds are also found in commercial drugs, highlighting their importance in medical applications.

Hydrogen Sulfide Donation

These compounds are sources of hydrogen sulfide (H2S), an endogenously produced gaseous signaling molecule. H2S plays a role in various bodily functions and is involved in diseases like Alzheimer’s and Parkinson’s . The ability to release H2S can be harnessed for therapeutic purposes.

Synthesis of Heterocycles

1,3-Dithiole-2-thione is used in the synthesis of various heterocyclic systems. It undergoes transformations such as 1,3-dipolar cycloaddition and recyclization to form new heterocycles, which are valuable in developing new materials and drugs .

Ion Sensing

Derivatives of this compound have been synthesized and assessed as ionophores for silver ions. They are suitable for incorporation into potentiometric ion-selective electrodes, which are used as sensors for silver ions in photographic emulsions .

Coordination Chemistry

The compound is widely used in coordination chemistry due to its ability to form complexes with various metals. These complexes have applications in materials science, including superconductivity, charge transfer, and radical anion salt formation .

Mécanisme D'action

Target of Action

It’s known that this compound is a part of a class of functional materials that have received extensive attention due to their intriguing chemical and physical properties .

Mode of Action

The compound interacts with its targets through its highly delocalized frontier orbitals, which allow direct electron transfer through the ligand π orbitals . This property makes these class of complexes promising candidates for photochemical devices as well as sensitizers for dye-sensitized solar cells .

Biochemical Pathways

The compound’s effect on biochemical pathways is primarily related to its role in dye-sensitized solar cells (DSSCs). In DSSCs, the compound acts as a sensitizer, harvesting light photons and injecting the excited electrons into a photoanode, typically a metal oxide . This process determines the performance and operation range of the solar cell .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its role in DSSCs. The compound’s ability to harvest light photons and inject the excited electrons into a photoanode influences the performance and operation range of the solar cell .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the effect of the TiO2 (101) surface on the absorption spectra of the nickel complex is practically limited to a red shift of about 0.1–0.3 eV . This suggests that the compound’s action can be influenced by the properties of the surfaces it interacts with .

Propriétés

IUPAC Name |

4,5-bis(pentylsulfanyl)-1,3-dithiole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22S5/c1-3-5-7-9-15-11-12(18-13(14)17-11)16-10-8-6-4-2/h3-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAACZRORIJWJPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSC1=C(SC(=S)S1)SCCCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22S5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dithiole-2-thione, 4,5-bis(pentylthio)- | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

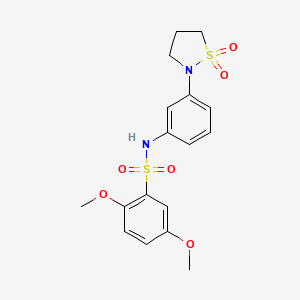

![2-[8-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid](/img/structure/B2929274.png)

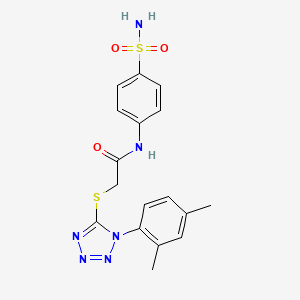

![7-{[(4-ethylphenyl)amino]methyl}[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B2929291.png)

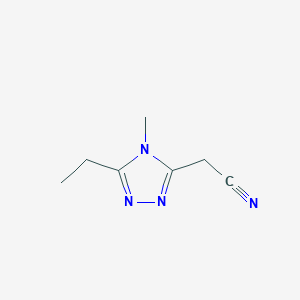

![1-({[(3-Bromophenyl)methyl]carbamoyl}amino)cyclopentane-1-carboxylic acid](/img/structure/B2929295.png)